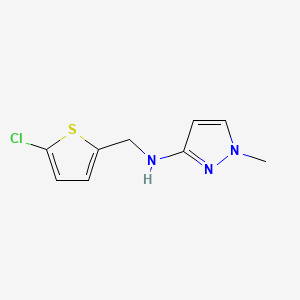![molecular formula C16H18N2 B7574923 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the quinoxaline family, which has been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways involved in cancer and inflammation. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have several biochemical and physiological effects. It exhibits low toxicity and is well-tolerated in vivo. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for treating brain tumors and neurodegenerative diseases. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in lab experiments is its potent anti-cancer and anti-inflammatory activity. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using this compound is its complex synthesis method, which requires several steps and can be time-consuming. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One area of research is to further investigate its anti-cancer and anti-inflammatory activity and determine its efficacy in vivo. Another area of research is to explore its potential therapeutic applications for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to understand its mechanism of action and potential side effects, which will be critical for developing safe and effective therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is complex and involves several steps. One of the commonly used methods for synthesizing this compound is the condensation reaction between 4-methylbenzylamine and 1,2-diaminobenzene in the presence of a suitable catalyst. The resulting product is then subjected to reduction and cyclization reactions to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential therapeutic applications. One of the key areas of research is its anti-cancer activity. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation and migration, making it a promising candidate for cancer therapy.
Another area of research is its anti-inflammatory activity. Studies have demonstrated that 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-6-8-14(9-7-13)12-18-11-10-17-15-4-2-3-5-16(15)18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZOBVMHNRYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)


![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)


